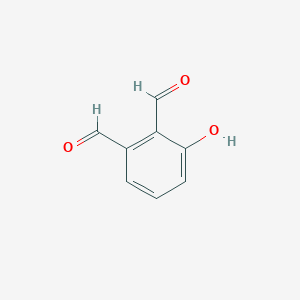
Azeloprazole sodium
Übersicht
Beschreibung
Azeloprazole sodium, also known as Z-215 or E3710, is a drug under investigation for acid-related medical conditions responsive to suppressing the production of stomach acid . It is considered a member of the proton pump inhibitor class of medications . It is an acid-suppressing drug being studied for the treatment of gastroesophageal reflux disease (GERD) .
Molecular Structure Analysis
The molecular formula of this compound is C22H26N3NaO4S . Its exact mass is 451.15 and its molecular weight is 451.517 . The elemental analysis shows that it contains Carbon (58.52%), Hydrogen (5.80%), Nitrogen (9.31%), Sodium (5.09%), Oxygen (14.17%), and Sulfur (7.10%) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility in DMSO . More detailed properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Azeloprazole sodium, a novel proton pump inhibitor, has been studied for its pharmacokinetics (PK) and pharmacodynamics (PD) in healthy Japanese volunteers. This research focused on how the drug's plasma concentration and intragastric pH levels were influenced by CYP2C19 genotypes. The study found that this compound's plasma concentration profile was consistent across different genotypes, unlike rabeprazole, another proton pump inhibitor. This suggests this compound's usefulness in treating gastroesophageal reflux disease across all CYP2C19 genotypes (Toda et al., 2018).
Efficacy in Treating Reflux Esophagitis
Another study evaluated the efficacy and safety of this compound in treating reflux esophagitis. The study compared this compound with rabeprazole sodium in patients, and results indicated that this compound was as effective and well-tolerated as rabeprazole. This was particularly notable as the CYP2C19 genotype did not significantly influence this compound's effectiveness or safety, suggesting its potential as a treatment option for reflux esophagitis (Kinoshita et al., 2018).
Stability in Various Formulations
This compound's stability in different pharmaceutical formulations has been a subject of interest. Studies on related proton pump inhibitors like esomeprazole sodium have shown that these compounds, while effective in treating gastroesophageal reflux disease, are sensitive to the environment, particularly acidic conditions. This has led to research on developing formulations that ensure the stability and efficacy of these drugs (Kupiec et al., 2008).
Interactions with Other Drugs and Impurities
The interaction of this compound with other drugs and potential impurities has been examined to ensure its safety and efficacy. A study on rabeprazole sodium, which has similarities with this compound, identified new impurities and evaluated their genotoxicity. This type of research is crucial for understanding the safety profile of drugs like this compound (Du et al., 2021).
Wirkmechanismus
Azeloprazole, like other drugs of the proton pump inhibitor class, works by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump . This pump, found in parietal cells in the stomach, is ultimately responsible for secreting acid into the lumen of the stomach . By inhibiting the secretion of acid, proton pump inhibitors are considered useful in treating “acid-related diseases” such as GERD .
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O4S.Na/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16;/h5-9,16H,10-13H2,1-4H3;/q-1;+1/t30-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOUUHARCBYLF-VNUFCWELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955095-47-3 | |
| Record name | E 3710 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955095473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZELOPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDJ60607ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)
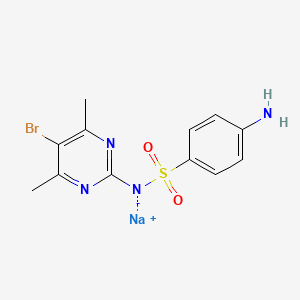
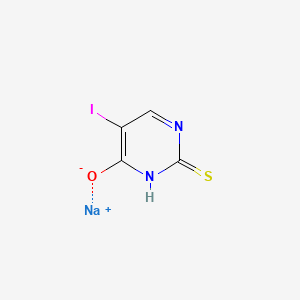
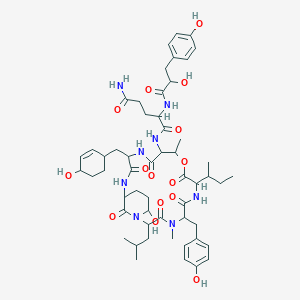
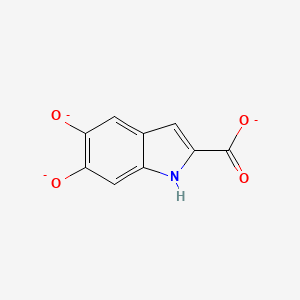
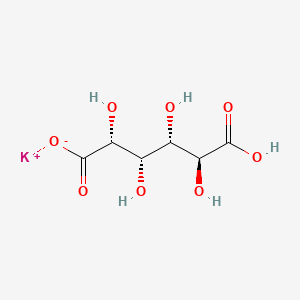
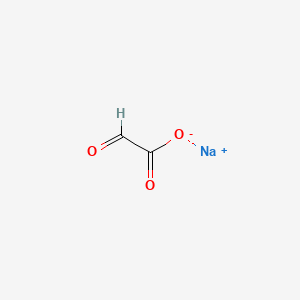
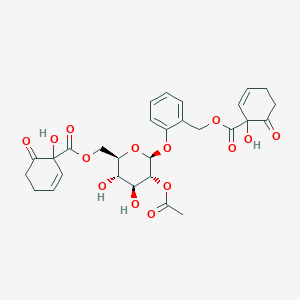
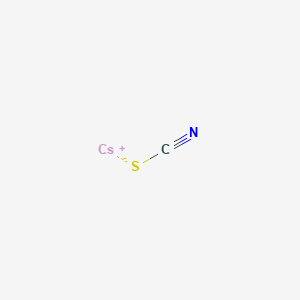
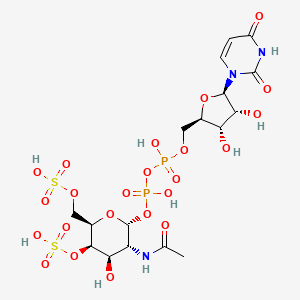
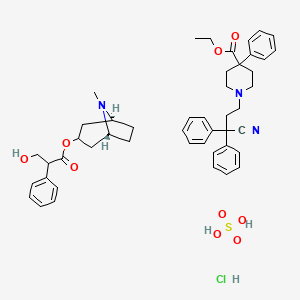
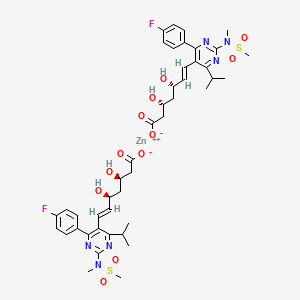
![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)
